molecular formula C19H19N3O B5102979 N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B5102979
M. Wt: 305.4 g/mol
InChI Key: LYBHPJMZPALJHH-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

N-(2-methylpropyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-13(2)12-21-19(23)15-11-18(17-9-5-6-10-20-17)22-16-8-4-3-7-14(15)16/h3-11,13H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBHPJMZPALJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki or Heck coupling.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine, such as 2-methylpropylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, solvents, and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyridine rings.

    Reduction: Reduction reactions may target the carboxamide group or other functional groups present in the molecule.

    Substitution: Substitution reactions can occur at various positions on the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Other compounds with a quinoline core, such as chloroquine or quinine.

    Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinamide or pyridoxine.

Uniqueness

N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide may have unique properties due to the specific combination of the quinoline and pyridine rings, as well as the presence of the carboxamide group. This combination may confer distinct biological or chemical activities compared to other similar compounds.

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